molecular formula C18H22FNO4S B2582699 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide CAS No. 1798672-53-3

4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2582699
CAS No.: 1798672-53-3
M. Wt: 367.44
InChI Key: BTJWLTCUMRTYIF-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H22FNO4S and its molecular weight is 367.44. The purity is usually 95%.
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Scientific Research Applications

Selective Inhibitors

A study by Hashimoto et al. (2002) explored sulfonamide derivatives as selective inhibitors for cyclooxygenase-2 (COX-2), with the introduction of a fluorine atom enhancing selectivity and potency. This research is significant for understanding the molecular interactions that contribute to selective inhibition, potentially applicable in therapeutic contexts without mentioning specific drug uses or dosages (Hashimoto et al., 2002).

Corrosion Inhibition

Kaya et al. (2016) conducted studies on the corrosion inhibition properties of piperidine derivatives, including those related to sulfonamides, on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, they identified the inhibition efficiencies which are crucial for protecting metals against corrosion, a pivotal application in industrial and engineering sectors (Kaya et al., 2016).

Imaging Agents

Research on fluorine-18 labeled sulfonureas, including compounds related to sulfonamides, has been conducted by Shiue et al. (2001) to develop β-cell imaging agents. These agents are essential for non-invasive imaging techniques, providing valuable insights into β-cell function and health, with implications for diabetes research without directly involving drug therapy (Shiue et al., 2001).

Catalysis

A study by Yi et al. (2020) introduced an innovative approach for N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant, aided by a copper catalyst. This methodology opens new avenues for synthesizing N-demethylated compounds, a process with broad applications in organic synthesis and pharmaceutical manufacturing (Yi et al., 2020).

Bioconjugation

Chang et al. (1992) demonstrated the use of 4-fluorobenzenesulfonyl chloride as an activating agent for covalent attachment of biological molecules to solid supports. This activation strategy is fundamental in developing diagnostic tools, biosensors, and targeted drug delivery systems, showcasing the compound's versatility in bioconjugation applications (Chang et al., 1992).

Properties

IUPAC Name

4-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4S/c1-13-3-5-15(6-4-13)17(24-10-9-21)12-20-25(22,23)18-8-7-16(19)11-14(18)2/h3-8,11,17,20-21H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJWLTCUMRTYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)C)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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